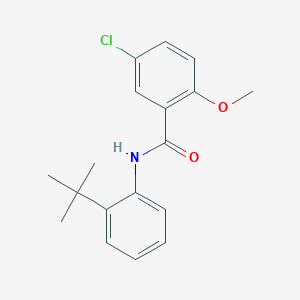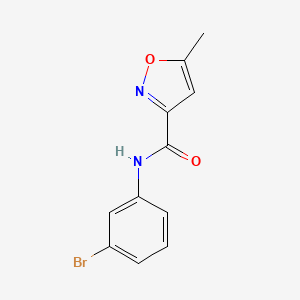
5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine, also known as CF3, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its promising therapeutic potential. CF3 belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities, including anticancer, antifungal, antiviral, and antibacterial properties.
作用機序
The mechanism of action of 5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine is not fully understood. However, it has been suggested that 5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine exerts its anticancer activity by inducing apoptosis, a programmed cell death process, in cancer cells. 5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine has also been shown to inhibit the growth and proliferation of cancer cells by targeting various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. 5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine's antifungal activity is thought to be due to its ability to disrupt the fungal cell membrane, leading to cell death. 5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine's antiviral activity is believed to be due to its ability to inhibit viral replication by targeting the viral RNA polymerase.
Biochemical and Physiological Effects:
5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine can induce cell cycle arrest and apoptosis in cancer cells. 5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine has also been found to inhibit the migration and invasion of cancer cells, which are key processes involved in cancer metastasis. Additionally, 5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine has been shown to have anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases such as arthritis. 5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine's antifungal activity is thought to be due to its ability to disrupt the fungal cell membrane, leading to cell death. 5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine's antiviral activity is believed to be due to its ability to inhibit viral replication by targeting the viral RNA polymerase.
実験室実験の利点と制限
5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine has several advantages for lab experiments. It is relatively easy to synthesize, and it exhibits potent biological activity at low concentrations. 5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, there are also limitations to using 5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate the interpretation of experimental results. Additionally, 5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine's pharmacokinetic properties, such as its bioavailability and metabolism, are not well characterized, which could limit its potential for clinical use.
将来の方向性
There are several future directions for research on 5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine. One area of interest is the development of 5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine derivatives with improved pharmacokinetic properties and reduced off-target effects. Another area of interest is the identification of the molecular targets of 5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine, which could provide insight into its mechanism of action and potential therapeutic applications. Additionally, further studies are needed to investigate the potential of 5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine as a therapeutic agent for various diseases, including cancer, fungal infections, and viral infections. Finally, the development of new synthetic methods for 5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine and its derivatives could enable the production of larger quantities of these compounds for use in preclinical and clinical studies.
合成法
5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine can be synthesized using various synthetic routes, including the reaction of 2-chloro-4-fluoroaniline with thiosemicarbazide in the presence of a base such as potassium carbonate. The reaction mixture is then heated, and the resulting product is purified using column chromatography. Another method involves the reaction of 2-chloro-4-fluorobenzaldehyde with thiosemicarbazide in the presence of a base such as sodium hydroxide. The reaction mixture is then heated, and the resulting product is purified using column chromatography.
科学的研究の応用
5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. 5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine has also been found to possess antifungal activity against Candida albicans, a common fungal pathogen that causes infections in humans. Additionally, 5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine has been shown to have antiviral activity against the hepatitis C virus, which is a major cause of liver disease worldwide.
特性
IUPAC Name |
5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN3S/c9-6-3-4(10)1-2-5(6)7-12-13-8(11)14-7/h1-3H,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZCWVJOCVACGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C2=NN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,7-diisopropyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5698471.png)
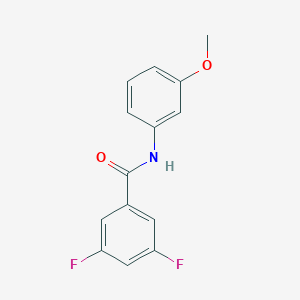
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N'-phenylthiourea](/img/structure/B5698484.png)
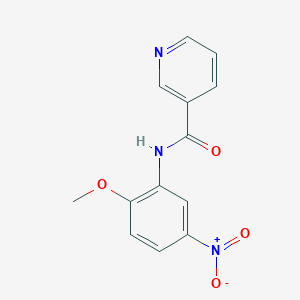
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B5698501.png)
![N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B5698509.png)
![2-{[4-(acetylamino)phenyl]thio}benzoic acid](/img/structure/B5698524.png)
![4-ethoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5698525.png)
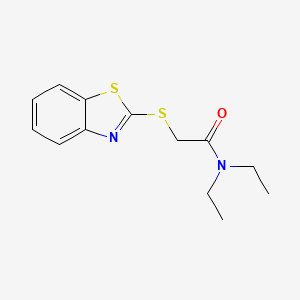
![N-{[(3-chlorophenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5698540.png)
![2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5698541.png)
![2-{[4-(benzyloxy)benzylidene]amino}-6-methyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5698548.png)
